2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane
Description
Properties
IUPAC Name |
6-O-benzyl 2-O-tert-butyl 2,6-diazaspiro[3.3]heptane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-12-18(13-20)10-19(11-18)15(21)23-9-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOBRCWJAGYOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118373 | |
| Record name | 2,6-Diazaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542158-69-9 | |
| Record name | 2,6-Diazaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1542158-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diazaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various biological implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a spirocyclic structure with two nitrogen atoms incorporated into the ring system. Its IUPAC name is tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, with a molecular formula of CHNO and a molecular weight of approximately 250.30 g/mol.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 250.30 g/mol |
| Solubility | Slightly soluble in water |
| Purity | ≥97% |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : It may also interact with receptors that regulate signaling pathways critical for cell function.
Case Studies and Research Findings
-
In vitro Studies : Research indicates that at lower concentrations, this compound enhances cellular functions by modulating metabolic pathways. Conversely, higher concentrations can induce cytotoxic effects due to disruption of normal physiological processes.
- Example Study : In a study assessing its effects on cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at concentrations above 10 µM while promoting apoptosis through caspase activation pathways.
- Animal Models : In vivo studies have shown that administration of the compound can lead to beneficial outcomes in models of chronic diseases such as diabetes and hypertension by improving metabolic profiles and reducing inflammation markers .
Dosage Effects
The efficacy and safety profile of this compound is highly dose-dependent:
- Low Dose Effects : At doses ranging from 1-5 mg/kg in animal models, beneficial metabolic modulation was observed.
- High Dose Effects : Doses exceeding 10 mg/kg resulted in adverse effects including organ toxicity and metabolic dysregulation.
Table 2: Dosage Response Summary
| Dosage (mg/kg) | Biological Effect |
|---|---|
| 1-5 | Metabolic enhancement |
| 5-10 | Neutral effects |
| >10 | Cytotoxicity and organ damage |
Transport and Distribution
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound exhibits moderate absorption characteristics through passive diffusion.
- Distribution : It tends to localize in liver and kidney tissues, which are pivotal for its metabolism and excretion.
Scientific Research Applications
Chemical Properties and Structure
The compound 2-Boc 6-Cbz-2,6-diazaspiro[3.3]heptane features a spirocyclic structure that includes two nitrogen atoms in its framework. The presence of the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups enhances its stability and reactivity, making it suitable for various synthetic applications.
Medicinal Chemistry
This compound is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with biological targets, making it a candidate for drug development.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for developing therapeutics targeting diseases such as cancer and diabetes .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including heterocycles and natural product analogs.
- Synthesis of Heterocycles : The diazaspiro structure provides a unique framework for synthesizing various heterocyclic compounds through palladium-catalyzed reactions .
Biological Research
In biological studies, this compound is used to explore cellular mechanisms and signaling pathways.
- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways by acting on specific receptors or enzymes, which can lead to changes in gene expression and cellular metabolism .
Anticancer Activity
A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ovarian Cancer | 15 | Induces apoptosis via EGFR inhibition |
| Breast Cancer | 20 | Modulates cell cycle progression |
| Non-cancerous Cells | >50 | Minimal toxicity observed |
These findings suggest that while the compound exhibits cytotoxicity against cancer cells, it maintains a favorable safety profile against non-cancerous cells .
Antidiabetic Activity
Research focusing on metabolic pathways indicates that this compound may enhance insulin sensitivity:
- Effect on Glucose Uptake : It stimulates glucose incorporation into muscle and fat cells without affecting circulating insulin levels, positioning it as a candidate for diabetes treatment strategies .
Antimycobacterial Activity
Preliminary studies suggest that derivatives of this compound may inhibit Mycobacterium tuberculosis:
- Minimum Inhibitory Concentration (MIC) : Some derivatives tested against M. tuberculosis strains showed an MIC of less than 25 µM .
Chemical Reactions Analysis
Pd-Catalyzed Aryl Amination Reactions
The spirocyclic scaffold serves as a rigid piperazine surrogate in cross-coupling reactions. A study demonstrated Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos catalyst systems:
-
Substrate Scope : N-Boc-2,6-diazaspiro[3.3]heptane reacts with aryl halides (e.g., bromobenzene, 4-fluorobromobenzene) under microwave irradiation (120°C, 2 h), yielding N-Boc-N'-aryl derivatives with excellent regioselectivity .
Table 2: Selected Aryl Amination Results
| Aryl Halide | Catalyst System | Yield | ee (%) | Reference |
|---|---|---|---|---|
| 4-Fluorobromobenzene | Pd(OAc)₂/Xantphos | 89% | N/A | |
| 2-Naphthyl bromide | Pd₂(dba)₃/BINAP | 76% | N/A |
Key Observations :
-
Reactions tolerate electron-withdrawing and -donating substituents on the aryl ring.
-
Steric hindrance from the spirocyclic core minimizes undesired side products .
Stability and Functional Group Compatibility
-
Acid/Base Sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA/DCM), while the Cbz group requires hydrogenolysis (H₂/Pd-C). Prolonged exposure to strong bases (e.g., t-BuOK) may lead to ring-opening byproducts .
-
Thermal Stability : Heating above 110°C in polar aprotic solvents (DMF, DMSO) induces partial decomposition, necessitating controlled reaction temperatures .
Table 3: Stability Under Common Conditions
| Condition | Observation | Source |
|---|---|---|
| 1 M HCl, rt, 1 h | Boc deprotection (>95%) | |
| 10% Pd-C, H₂, MeOH | Cbz deprotection (quantitative) | |
| KOtBu, THF, 70°C | Spirocycle intact (no degradation) |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes critical differences between 2-Boc-6-Cbz-2,6-diazaspiro[3.3]heptane and analogous compounds:
Preparation Methods
Core Construction via Reductive Amination and Cyclization
A practical and scalable approach involves the reductive amination of suitable aldehydes with primary amines or anilines to form intermediate amino alcohols or amines, followed by intramolecular cyclization to form the diazaspiro[3.3]heptane scaffold. This method is amenable to both library synthesis and scale-up, yielding the core structure efficiently.
For example, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine can be treated with potassium tert-butoxide in tetrahydrofuran (THF) at elevated temperatures (70 °C) to promote cyclization, followed by purification to isolate the diazaspiro compound.
Protection of Nitrogen Atoms
The nitrogen atoms at positions 2 and 6 are selectively protected using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (cbz) groups, respectively. These protecting groups are introduced to enhance compound stability and facilitate further functionalization.
Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) under basic conditions, while cbz protection involves benzyl chloroformate reagents. The sequence and conditions are optimized to avoid ring opening or side reactions.
Alternative Synthetic Strategies
Other reported methods include Pd-catalyzed aryl amination reactions starting from N-Boc-2,6-diazaspiro[3.3]heptane derivatives, demonstrating the utility of the core scaffold in further synthetic elaborations.
More recent advances involve the use of azetidinone precursors and cyclobutanecarboxylate derivatives to build the spirocyclic core with high diastereoselectivity and yield, employing techniques such as lithium hexamethyldisilazide (LiHMDS) deprotonation and subsequent quenching with imines.
The reductive amination and cyclization approach offers a practical and efficient route to the diazaspiro core, with the advantage of scalability and adaptability to various substituents.
Protection strategies with Boc and cbz groups are critical to maintain structural integrity during subsequent synthetic steps, with trifluoroacetic acid (TFA) preferred for deprotection due to milder conditions that prevent ring opening.
Pd-catalyzed aryl amination reactions demonstrate the synthetic utility of the diazaspiro scaffold in medicinal chemistry, enabling the introduction of aryl groups at the nitrogen, which can modulate biological activity.
Advanced synthetic routes starting from azetidinone and cyclobutanecarboxylates allow for stereoselective construction of the spirocyclic core with high diastereomeric purity, expanding the scope of accessible analogues.
The preparation of 2-Boc 6-cbz-2,6-diazaspiro[3.3]heptane involves well-established synthetic methodologies centered on reductive amination, cyclization, and selective nitrogen protection. These methods provide efficient access to this valuable scaffold with high yields and stereochemical control. Ongoing research focuses on optimizing these routes for scalability and exploring further functionalization to enhance the compound's applicability in drug discovery.
Q & A
Q. Table 1. Key Synthetic Methods for 2-Boc-6-Cbz-2,6-Diazaspiro[3.3]heptane
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH(OAc), DCM, RT | 85–92% | |
| Pd-Catalyzed Coupling | Pd(OAc), Xantphos, 100°C | 48% | |
| Asymmetric Synthesis | (R)-Sulfinyl Auxiliary, LiAlH | 91% |
Q. Table 2. Comparative Properties: Piperidine vs. Spiro[3.3]heptane
| Property | Piperidine | Spiro[3.3]heptane |
|---|---|---|
| Conformational Flexibility | High | Low (rigid) |
| Metabolic Stability | Moderate | High |
| Synthetic Accessibility | High | Moderate (optimized) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
